![molecular formula C20H28BNO4 B567982 tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256359-86-0](/img/structure/B567982.png)
tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
“tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 2377609-81-7 . It has a molecular weight of 401.27 . The compound is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)14-10-9-13(11-16(14)23)17(24)26-8/h9-12H,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored at temperatures between 2-8°C .
Scientific Research Applications
Hydrolysis Studies
Boronic acids and their esters, including this compound, are only marginally stable in water . Therefore, studies on their susceptibility to hydrolysis are crucial for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Protodeboronation Studies
Boronic esters, including this compound, are known to undergo protodeboronation . This process, which involves the removal of a boron group, is a key step in many synthetic transformations .
Drug Design and Delivery
Given its unique blend of reactivity and selectivity, this compound is considered an invaluable tool for advanced research and synthesis . It is highly considered for the design of new drugs and drug delivery devices .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling, which is used to synthesize biaryl compounds, an important class of structures found in many pharmaceuticals and organic materials .
properties
IUPAC Name |
tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO4/c1-13-9-10-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(14)11-13)17(23)24-18(2,3)4/h9-12H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUCDWYNFVFACT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682287 |
Source
|
Record name | tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-86-0 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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